molecular formula C17H34O B14451886 Heptadec-11-en-1-ol CAS No. 73461-68-4

Heptadec-11-en-1-ol

Cat. No.: B14451886
CAS No.: 73461-68-4
M. Wt: 254.5 g/mol
InChI Key: BVPFCRZLYCFEPB-UHFFFAOYSA-N
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Description

Heptadec-11-en-1-ol, also known as (Z)-heptadec-11-en-1-ol, is a long-chain fatty alcohol with the molecular formula C17H34O. It is characterized by the presence of a double bond at the 11th position of the heptadecane chain and a hydroxyl group at the terminal carbon. This compound is a member of the long-chain fatty alcohols, which are known for their significant roles in various biological and industrial processes .

Preparation Methods

Synthetic Routes and Reaction Conditions: Heptadec-11-en-1-ol can be synthesized through several methods. One common approach involves the reduction of heptadec-11-en-1-al using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4). Another method includes the hydroboration-oxidation of heptadec-11-ene, where the alkene is first treated with borane (BH3) followed by oxidation with hydrogen peroxide (H2O2) in the presence of a base .

Industrial Production Methods: In industrial settings, this compound is often produced through the catalytic hydrogenation of heptadec-11-enoic acid. This process involves the use of a metal catalyst, such as palladium on carbon (Pd/C), under high pressure and temperature conditions. The resulting alcohol is then purified through distillation or recrystallization .

Chemical Reactions Analysis

Types of Reactions: Heptadec-11-en-1-ol undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Oxidation: PCC, KMnO4, Jones reagent.

    Reduction: H2 with Pd/C, LiAlH4, NaBH4.

    Substitution: SOCl2, PBr3, tosyl chloride (TsCl).

Major Products:

Mechanism of Action

The mechanism of action of heptadec-11-en-1-ol involves its interaction with lipid bilayers in cell membranes. The hydroxyl group allows it to form hydrogen bonds with other molecules, while the long hydrophobic chain interacts with the lipid tails, affecting membrane fluidity and permeability. Additionally, it can be metabolized into other bioactive molecules that participate in various biochemical pathways .

Properties

CAS No.

73461-68-4

Molecular Formula

C17H34O

Molecular Weight

254.5 g/mol

IUPAC Name

heptadec-11-en-1-ol

InChI

InChI=1S/C17H34O/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18/h6-7,18H,2-5,8-17H2,1H3

InChI Key

BVPFCRZLYCFEPB-UHFFFAOYSA-N

Canonical SMILES

CCCCCC=CCCCCCCCCCCO

Origin of Product

United States

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